5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one
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Overview
Description
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: The benzimidazole core is then chlorinated at the 5 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Derivatization: The chlorinated benzimidazole is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Chemical Reactions Analysis
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of specific kinases or receptors involved in disease pathways .
Comparison with Similar Compounds
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-trifluoroethyl benzimidazole): Known for its tissue-selective androgen receptor modulation.
4,6-dichloro-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
Polyhalogenobenzimidazoles: Known for their inhibitory activity against casein kinases.
Properties
CAS No. |
748741-14-2 |
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Molecular Formula |
C22H26Cl2N4O2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5,6-dichloro-3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H26Cl2N4O2/c1-30-21-7-3-2-6-19(21)27-12-10-26(11-13-27)8-4-5-9-28-20-15-17(24)16(23)14-18(20)25-22(28)29/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,25,29) |
InChI Key |
UINBUOFPTQLPMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C4=CC(=C(C=C4NC3=O)Cl)Cl |
Origin of Product |
United States |
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